RR-Src
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Overview
Description
The compound “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” is a synthetic peptide composed of thirteen amino acids. It is known for its role as a substrate for protein tyrosine kinase, which is crucial in various biochemical processes . The peptide has a molecular weight of 1519.66 and is often used in scientific research due to its specific sequence and properties .
Scientific Research Applications
The peptide “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” has several applications in scientific research:
Biochemistry: Used as a substrate to study kinase activity and protein phosphorylation.
Cell Biology: Investigates signal transduction pathways involving tyrosine kinases.
Medicine: Potential therapeutic applications in diseases where kinase activity is dysregulated.
Industry: Utilized in the development of kinase inhibitors and other biochemical assays.
Mechanism of Action
Target of Action
RR-Src, also known as Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly or Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine, is a synthetic peptide substrate . It corresponds to the sequence in Src surrounding the tyrosine subject to phosphorylation . Src family kinases (SFKs) are the primary targets of this compound . SFKs are key players in tumor progression, invasion, and metastasis in human cancer .
Mode of Action
This compound interacts with its targets, the SFKs, by binding to the sequence surrounding the tyrosine that is subject to phosphorylation . This interaction leads to the activation of Src, promoting the phosphorylation of its substrates . The molecular mechanism of Src interactions involves association with activated EGFR receptors, most likely via an SH2/phospho-tyrosine interaction .
Biochemical Pathways
This compound affects several biochemical pathways through its interaction with SFKs. SFKs regulate epithelial homeostasis and their dysregulation is key in promoting the epithelial-mesenchymal transition (EMT) in various cancers . SFKs also play a role in mediating signaling transductions, with particular emphasis on Src-mediated substrate phosphorylation in breast cancer . Other affected pathways include the MAPK/ERK, JAK2/STAT3, and PI3K/Akt phosphorylation signaling pathways .
Pharmacokinetics
It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The molecular and cellular effects of this compound’s action involve enhancing intracellular oxidative stress and suppressing the expression of cluster-of-differentiation (CD)-44 and cancer stem cell (CSC)-like phenotypes . This compound also plays a role in inhibiting IL-2-induced proliferation of cytotoxic T cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that environmental factors can play a significant role in the adoption and effectiveness of certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
The peptide “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” can undergo various chemical reactions, including:
Phosphorylation: Addition of a phosphate group, often mediated by kinases.
Oxidation: Oxidative modifications, particularly on amino acids like tyrosine.
Hydrolysis: Breakdown of the peptide bond by proteases.
Common Reagents and Conditions
Phosphorylation: ATP and specific kinases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Hydrolysis: Proteolytic enzymes like trypsin or chymotrypsin.
Major Products
Phosphorylation: Phosphorylated peptide variants.
Oxidation: Oxidized amino acid residues.
Hydrolysis: Shorter peptide fragments or individual amino acids.
Comparison with Similar Compounds
Similar Compounds
Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly: is similar to other synthetic peptides used as kinase substrates, such as:
Uniqueness
The specific sequence of “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” makes it a unique substrate for studying specific kinase activities and their role in cellular signaling . Its high purity and defined structure allow for precise experimental conditions and reproducibility in research .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOPTZKJOKJEIM-VDNREOAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H106N22O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1519.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81156-93-6 |
Source
|
Record name | Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081156936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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